![molecular formula C7H9ClN4 B10798088 6-chloro-N-[(Z)-propylideneamino]pyrazin-2-amine](/img/structure/B10798088.png)

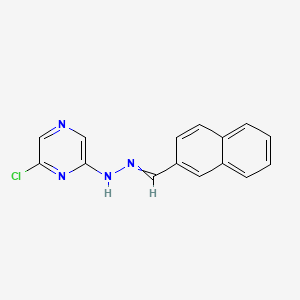

6-chloro-N-[(Z)-propylideneamino]pyrazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

OSM-S-316: is a compound from the aminothienopyrimidine series, which has shown promising potential in the treatment of malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. The aminothienopyrimidine series, including OSM-S-316, has been identified for its potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-316 involves the construction of the thienopyrimidine scaffoldAn amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at elevated temperatures (around 120°C) .

Industrial Production Methods: While specific industrial production methods for OSM-S-316 are not detailed, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: OSM-S-316 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions, particularly halogenation, are used to introduce or replace functional groups on the thienopyrimidine scaffold.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation reagents such as bromine or chlorine, often in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of halogenated derivatives, while oxidation can produce oxidized analogs of OSM-S-316 .

Scientific Research Applications

Chemistry: OSM-S-316 is used as a lead compound in the development of new antimalarial drugs. Its structure-activity relationship studies help in understanding the key functional groups responsible for its activity against Plasmodium falciparum .

Biology: In biological research, OSM-S-316 is used to study the mechanisms of malaria infection and the parasite’s resistance to drugs. It serves as a tool to investigate the biochemical pathways involved in the parasite’s survival and replication .

Medicine: OSM-S-316 has potential therapeutic applications in the treatment of malaria. Its efficacy and safety profile are being evaluated in preclinical and clinical studies to determine its suitability as a new antimalarial drug .

Industry: In the pharmaceutical industry, OSM-S-316 is part of the drug discovery and development pipeline. Its synthesis and optimization are crucial steps in developing effective and affordable antimalarial medications .

Mechanism of Action

OSM-S-316 exerts its effects by inhibiting the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. The compound acts as a pro-inhibitor, forming a covalent adduct with the enzyme, which blocks its activity. This mechanism is specific to the parasite’s enzyme, with minimal effects on the human counterpart .

Comparison with Similar Compounds

OSM-S-106: Another compound from the aminothienopyrimidine series with similar antimalarial activity.

TCMDC-132385: A structurally related compound with moderate activity against Plasmodium falciparum.

Uniqueness: OSM-S-316 stands out due to its potent activity and low propensity for resistance development. Its unique mechanism of action, involving the formation of a covalent adduct with PfAsnRS, differentiates it from other antimalarial compounds that target different pathways .

Properties

Molecular Formula |

C7H9ClN4 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

6-chloro-N-[(Z)-propylideneamino]pyrazin-2-amine |

InChI |

InChI=1S/C7H9ClN4/c1-2-3-10-12-7-5-9-4-6(8)11-7/h3-5H,2H2,1H3,(H,11,12)/b10-3- |

InChI Key |

WLEOFHUCRYXNSK-KMKOMSMNSA-N |

Isomeric SMILES |

CC/C=N\NC1=CN=CC(=N1)Cl |

Canonical SMILES |

CCC=NNC1=CN=CC(=N1)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798009.png)

![3-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10798022.png)

![5-Chloro-3-naphthalen-2-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798030.png)

![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)-2,2-dimethoxyethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798041.png)

![Tert-butyl 3-(5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B10798045.png)

![5-Chloro-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798051.png)

![Ethyl 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole-3-carboxylate](/img/structure/B10798059.png)

![5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798063.png)

![5-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798067.png)

![6-chloro-N-[(Z)-pyridin-4-ylmethylideneamino]pyrazin-2-amine](/img/structure/B10798070.png)

![6-chloro-N-[[6-(trifluoromethyl)pyridin-3-yl]methylideneamino]pyrazin-2-amine](/img/structure/B10798085.png)

![4-[[(6-Chloropyrazin-2-yl)hydrazinylidene]methyl]benzonitrile](/img/structure/B10798098.png)